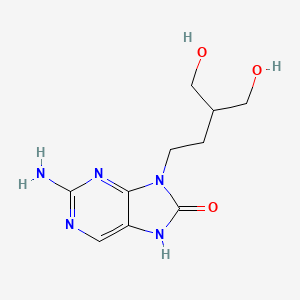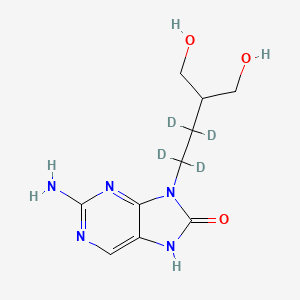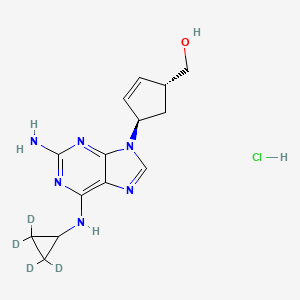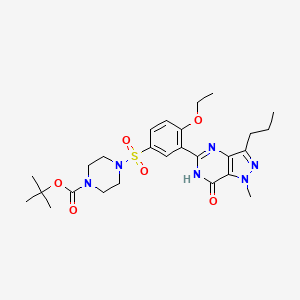![molecular formula C27H30N2O6 B585448 a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid CAS No. 313052-03-8](/img/structure/B585448.png)
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid
Vue d'ensemble
Description
“a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The Fmoc group is a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS), which is very widespread for the Fmoc/tBu approach .
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc strategy in SPPS, which has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities . The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations . The Fmoc group can be readily removed under mild basic conditions, facilitating its removal without affecting other functional groups .
Molecular Structure Analysis
The molecular structure of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” involves the self-assembly of low molecular weight gelators (LMWGs). The supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .
Chemical Reactions Analysis
The chemical reactions involving “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” include the protection of amine groups with FMOC-Cl . This is a crucial step in various organic reactions to prevent undesired side reactions and enable selective functionalization at other reactive sites .
Physical And Chemical Properties Analysis
The physical and chemical properties of “a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” are influenced by its molecular structure. The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .
Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS) and Related Impurities
SPPS is a dominant method for manufacturing peptides, where "a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid" plays a critical role. The control of SPPS-related impurities, such as deletion or insertion of amino acids, racemization, and peptide-protection adducts, is vital for the clinical efficacy of peptide drugs. These impurities can significantly influence functionality studies and drug development outcomes. Efficient management of these impurities is essential for ensuring the safety and effectiveness of peptide medicines (D'Hondt et al., 2014).
Biomedical Applications of Poly(amino acid)s
Poly(amino acid)s, synthesized from natural amino acids, have received attention for their biocompatible, biodegradable, and metabolizable properties. These polymers, including those derived from "a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid," are explored for drug and gene delivery systems, showcasing potential as non-viral gene delivery vectors and inhalable drug delivery vehicles. Their application extends to antiviral compounds, indicating a broad spectrum of use in biomedicine (Thompson & Scholz, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLLCHNGWWRCW-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110456 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid | |
CAS RN |
313052-03-8 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313052-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



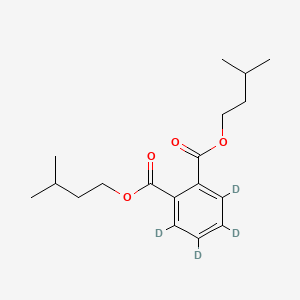

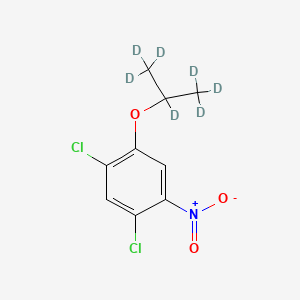
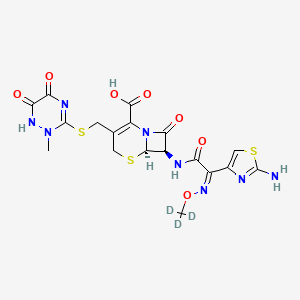
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)
